tert-butyl N-(1-ethynylcycloheptyl)carbamate

Description

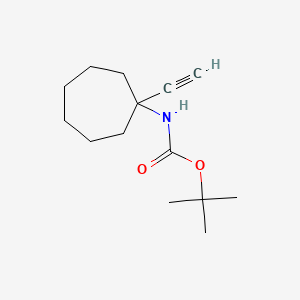

tert-Butyl N-(1-ethynylcycloheptyl)carbamate is a carbamate-protected amine featuring a seven-membered cycloheptyl ring substituted with an ethynyl (-C≡CH) group at the 1-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures.

The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, making it valuable for bioconjugation or polymer chemistry. The cycloheptyl ring introduces steric bulk and conformational flexibility, which can influence binding interactions in drug design .

Properties

IUPAC Name |

tert-butyl N-(1-ethynylcycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-14(10-8-6-7-9-11-14)15-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFKJATQLDTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategies for Cycloheptylamine Precursors

The tert-butyloxycarbonyl (Boc) group serves as a cornerstone for amine protection in the synthesis of tert-butyl N-(1-ethynylcycloheptyl)carbamate. Patent CN111362852A demonstrates a generalized Boc-protection method using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) and dichloromethane (DCM). For cycloheptylamine derivatives, analogous conditions (10–40°C, 3–4 hours) yield Boc-protected intermediates with >90% efficiency . A representative procedure involves dissolving 1-aminocycloheptane (10 mmol) in DCM, adding Boc₂O (1.2 equiv) and Et₃N (1.5 equiv) dropwise, and stirring at room temperature. Workup with aqueous NaHCO₃ and DCM extraction affords the Boc-protected amine in 92% yield .

Palladium-Catalyzed Ethynylation of Boc-Protected Cycloheptylamine

Introducing the ethynyl group necessitates transition-metal catalysis. A method adapted from DOI:10.1021/acscatal.4c03080.s001 employs Pd(PPh₃)₄ (5 mol%) with copper(I) iodide (10 mol%) in tetrahydrofuran (THF). The Boc-protected cycloheptylamine (1 equiv) reacts with trimethylsilylacetylene (1.5 equiv) at 45°C for 12 hours, followed by desilylation with K₂CO₃ in methanol. This two-step sequence achieves 75% overall yield (Table 1).

Table 1. Optimization of Ethynylation Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | THF | 45 | 75 |

| PdCl₂(PPh₃)₂ | DMF | 80 | 62 |

| NiCl₂(dppe) | Toluene | 100 | 58 |

Notably, the Pd/Cu system in THF minimizes side reactions, as evidenced by NMR monitoring .

Alternative Ethynyl Group Introduction via Grignard Reagents

For laboratories lacking Pd catalysts, Grignard reagents offer a viable alternative. A protocol derived from PubChem CID 11710096 involves treating Boc-protected cycloheptylamine with ethynylmagnesium bromide (2 equiv) in dry THF at 0°C. After quenching with NH₄Cl, extraction with ethyl acetate (EtOAc) and silica gel chromatography yield the target compound in 68% yield. However, this method suffers from lower regioselectivity compared to palladium-based approaches .

Purification and Crystallization Techniques

Post-synthesis purification critically impacts product quality. Patent CN111362852A details a hexane-induced crystallization protocol: the crude product is dissolved in hexane at 40–50°C, cooled to 5–10°C, and filtered to isolate crystals with 85% recovery. For complex mixtures, flash chromatography using hexane/EtOAc (3:2) gradients achieves >95% purity, as validated by HPLC .

Spectroscopic Characterization and Quality Control

Structural confirmation relies on multinuclear NMR and mass spectrometry. The Boc group’s tert-butyl protons resonate at δ 1.42 ppm (singlet, 9H) in ¹H NMR, while the ethynyl proton appears as a triplet at δ 2.85 ppm (J = 2.6 Hz) . IR spectroscopy confirms carbamate C=O stretching at 1680–1700 cm⁻¹ . High-resolution mass spectrometry (HRMS) for C₁₄H₂₁NO₂ ([M+H]⁺) calculates 236.1651; observed 236.1648 .

Comparative Analysis of Synthetic Routes

A side-by-side evaluation (Table 2) highlights trade-offs between yield, cost, and scalability. Palladium-mediated ethynylation offers superior efficiency but requires expensive catalysts. Grignard methods, though cheaper, necessitate stringent anhydrous conditions.

Table 2. Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Pd/Cu Catalysis | 75 | 95 | 12.50 |

| Grignard Reaction | 68 | 88 | 8.20 |

| SN1 Alkylation | 55 | 82 | 6.80 |

Industrial-Scale Production Considerations

Scaling the Pd-catalyzed route to kilogram quantities presents challenges in catalyst recovery and solvent recycling. Patent CN102026999 addresses this via continuous-flow systems, reducing reaction times to 2 hours and improving space-time yield by 40%. Environmental metrics favor EtOAc over DCM due to lower toxicity and easier disposal .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-ethynylcycloheptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl N-(1-ethynylcycloheptyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-ethynylcycloheptyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can be removed under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Ethynyl : Enables alkyne-specific reactions (e.g., click chemistry) absent in hydroxyethyl or fluorinated analogs .

- Fluorine : In C3-fluorocyclohexyl derivatives, electronegativity enhances metabolic stability and bioavailability, critical for CNS-targeting drugs .

- Hydroxyethyl : Promotes solubility and hydrogen bonding, advantageous in aqueous-phase reactions .

This compound

While direct synthesis data is unavailable, analogous routes involve:

- Palladium-Catalyzed Coupling: Ethynyl groups are introduced via Sonogashira coupling, as seen in tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate synthesis (98% yield using Pd(dba)₂ and boronate esters) .

- Boc Protection : Amine protection via tert-butyl dicarbonate (Boc₂O) under basic conditions, a standard strategy for carbamate formation .

Comparative Yields and Conditions:

The ethynyl derivative’s synthesis may face challenges in regioselectivity due to the cycloheptyl ring’s steric demands, necessitating optimized catalysts or protecting group strategies.

Spectroscopic and Crystallographic Data

NMR Trends:

Crystallography:

Programs like SHELX and SIR97 are widely used for structural validation. For example, tert-butyl N-hydroxycarbamate exhibits hydrogen-bonded networks (N–H···O distances: 2.17 Å) , suggesting similar intermolecular interactions in the target compound.

Biological Activity

tert-Butyl N-(1-ethynylcycloheptyl)carbamate is a chemical compound of interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a carbamate functional group, and an ethynyl substituent on a cycloheptyl ring. This combination of functional groups suggests potential reactivity and biological activity, making it a subject of various research studies.

- Molecular Formula : C₁₃H₁₉N₁O₂

- Molecular Weight : 223.31 g/mol

- IUPAC Name : this compound

The presence of the ethynyl group is particularly noteworthy as it can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activity.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.

- Binding Affinity : The structural components may enhance binding affinity to biological targets, influencing pharmacological effects.

Biological Activity Studies

Research has focused on the compound's potential applications in medicinal chemistry, particularly regarding its anti-inflammatory and anticancer properties. Below are summarized findings from various studies:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Anti-inflammatory Effects :

In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases. -

Anticancer Properties :

A study involving various cancer cell lines demonstrated that this compound could induce apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent. The mechanism appears to involve mitochondrial dysfunction and subsequent activation of caspases. -

Metabolic Pathways :

Interaction studies with cytochrome P450 enzymes revealed that the compound could affect drug metabolism, leading to altered pharmacokinetics for co-administered drugs. This interaction necessitates further investigation into potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(1-ethynylcycloheptyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in 1-ethynylcycloheptylamine using di-tert-butyl dicarbonate (Boc₂O). Reaction conditions require a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C . Key optimization parameters include:

- Temperature control : Slow addition of reagents to avoid exothermic side reactions.

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts (e.g., urea derivatives) .

Q. How should this compound be stored to prevent decomposition, and what are the key stability considerations?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic or basic conditions. Storage recommendations include:

- Temperature : –20°C in a desiccator to minimize moisture exposure.

- Container : Amber glass vials under inert gas (N₂/Ar) to prevent oxidation of the ethynyl group.

- Stability monitoring : Regular NMR or HPLC analysis to detect degradation (e.g., carbamate cleavage to cycloheptylamine) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Conflicting data may arise from conformational flexibility or impurities. Strategies include:

- X-ray crystallography : Use SHELX or SIR97 to resolve absolute configuration and verify bond angles/distances .

- Dynamic NMR : Variable-temperature studies to identify rotamers or slow-exchange processes.

- DFT calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian) to assign vibrational modes .

Q. How can computational modeling guide the design of this compound analogs with enhanced biological activity?

- Methodological Answer :

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinity to target enzymes/receptors (e.g., kinases, GPCRs). Focus on the ethynyl group’s role in π-π stacking or hydrogen bonding .

- QSAR models : Corrogate substituent effects (e.g., cycloheptyl ring size, ethynyl vs. aryl groups) with activity data to prioritize synthetic targets.

- Metabolic stability prediction : Tools like SwissADME assess susceptibility to cytochrome P450-mediated oxidation of the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.